ADPRT-IN-1

Pseudomonas aeruginosa Type III secretion system Anti-virulence

ADPRT-IN-1 (GI-570482) is the founding member of the thieno[2,3-d]pyrimidinone chemotype validated for ExoS ADPRT inhibition (IC50=20 µM). Unlike clinical PARP inhibitors (e.g., olaparib) that show no activity against bacterial ExoS, ADPRT-IN-1 uniquely blocks ExoS-mediated ADP-ribosylation of host targets, enabling interrogation of T3SS-dependent virulence. Serves as benchmark positive control for ExoS ADPRT enzymatic assays and reference standard for anti-virulence drug discovery. For research use only.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
CAS No. 109164-47-8
Cat. No. B008568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADPRT-IN-1
CAS109164-47-8
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O
InChIInChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18)
InChIKeyZUYIZUTYDFCUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADPRT-IN-1 (CAS 109164-47-8) — A Bacterial Exoenzyme S ADP-Ribosyltransferase Inhibitor for Pseudomonas aeruginosa Virulence Research


ADPRT-IN-1 (CAS 109164-47-8), also known as GI-570482, is a thieno[2,3-d]pyrimidinone derivative that functions as an inhibitor of the ADP-ribosyltransferase (ADPRT) domain of Exoenzyme S (ExoS), a key Type III secretion system (T3SS) effector in Pseudomonas aeruginosa [1]. Unlike clinical PARP inhibitors that target human nuclear poly(ADP-ribose) polymerases for oncology applications, ADPRT-IN-1 acts on a bacterial virulence factor, with an in vitro IC50 of approximately 20 μM against the recombinant ExoS ADPRT domain [2]. This compound represents a foundational member of a distinct chemotype optimized for probing ExoS-mediated pathogenicity mechanisms.

Why Clinical PARP Inhibitors Cannot Substitute for ADPRT-IN-1 in Bacterial Virulence Research


Clinical PARP inhibitors (e.g., olaparib, talazoparib) are optimized for high-affinity binding to the nicotinamide-binding pocket of human PARP1/2, exhibiting nanomolar Kd values (e.g., olaparib PARP1 SPR Kd = 0.001 μM) and potent PARP trapping activity [1]. These inhibitors target the highly conserved NAD⁺-binding site shared across the ADP-ribosyltransferase superfamily, but their exquisite selectivity for human PARP isoforms does not translate to bacterial ExoS ADPRT inhibition. ADPRT-IN-1 occupies a distinct chemotype space—the thieno[2,3-d]pyrimidinone scaffold—identified through a focused high-throughput screening campaign specifically designed to identify ExoS ADPRT inhibitors with activity against the bacterial enzyme in its native full-length secreted form [2]. Using a clinical PARP inhibitor in ExoS functional assays would yield no meaningful inhibition and would fail to recapitulate the biological context of P. aeruginosa T3SS-dependent virulence modulation that ADPRT-IN-1 enables.

ADPRT-IN-1 Quantitative Differentiation Evidence — ExoS ADPRT Inhibition, Chemotype SAR, and Comparator Activity Data


ADPRT-IN-1 Exhibits Defined ExoS ADPRT Inhibition with Quantified Activity Against Bacterial Virulence Target

ADPRT-IN-1 demonstrates an in vitro IC50 of 20 μM against the recombinant ExoS ADPRT domain from Pseudomonas aeruginosa [1]. In contrast, clinical PARP inhibitors such as olaparib exhibit no reported inhibitory activity against bacterial ExoS ADPRT; their binding is restricted to human PARP isoforms with PARP1 SPR Kd values of 0.001 μM and no cross-reactivity with prokaryotic ADP-ribosyltransferases [2]. This differential target selectivity establishes ADPRT-IN-1 as the appropriate tool compound for ExoS-mediated virulence studies, whereas clinical PARP inhibitors are functionally inert in this assay system.

Pseudomonas aeruginosa Type III secretion system Anti-virulence

Thieno[2,3-d]pyrimidinone Chemotype Differentiates ADPRT-IN-1 from Benzamide-Based PARP Inhibitors via Distinct Scaffold Architecture

ADPRT-IN-1 is built upon a thieno[2,3-d]pyrimidinone core bearing a propanoic acid substituent (molecular formula C13H14N2O3S; MW 278.33) [1]. This scaffold is structurally divergent from clinical PARP inhibitors, which are predominantly benzamide or phthalazinone derivatives (e.g., olaparib: phthalazinone; veliparib: benzimidazole carboxamide; niraparib: indazole carboxamide). The SAR study encompassing 51 thieno[2,3-d]pyrimidinone analogs demonstrated that the 3-propanoic acid moiety contributes to ExoS ADPRT inhibitory activity, with more potent optimized analogs achieving IC50 values of 6 μM [2]. The scaffold provides a validated starting point for medicinal chemistry optimization, whereas benzamide-based clinical PARP inhibitors lack the structural features required for ExoS ADPRT binding pocket engagement.

Medicinal chemistry Scaffold differentiation Inhibitor design

Activity Against Native Full-Length Secreted ExoS Validates ADPRT-IN-1 Chemotype for Biologically Relevant Inhibition

Compounds within the same thieno[2,3-d]pyrimidinone class as ADPRT-IN-1 have been demonstrated to block the ADPRT activity of native full-length ExoS secreted by viable P. aeruginosa [1]. The SAR study identified optimized analogs with improved IC50 values of 6 μM that maintained inhibitory activity against the native secreted toxin, confirming that the chemotype engages the biologically relevant form of the virulence factor. In contrast, clinical PARP inhibitors have no documented activity against bacterial ExoS in any form (recombinant domain or native secreted), as their binding site recognition is restricted to human PARP isoforms [2].

Anti-virulence ExoS Functional assay

Optimal Research Applications for ADPRT-IN-1 in Pseudomonas aeruginosa Virulence and Anti-Virulence Drug Discovery


ExoS-Dependent Virulence Mechanism Studies in P. aeruginosa T3SS Research

ADPRT-IN-1 serves as a tool compound to interrogate the role of ExoS ADPRT activity in P. aeruginosa pathogenesis. At concentrations informed by the established 20 μM in vitro IC50, researchers can use this inhibitor to block ExoS-mediated ADP-ribosylation of host cell targets (e.g., Ras family GTPases, ezrin) and assess downstream effects on phagocytosis inhibition, cytoskeletal disruption, and epithelial barrier integrity [1]. This application is uniquely enabled by ADPRT-IN-1 and its thieno[2,3-d]pyrimidinone analogs, as clinical PARP inhibitors exhibit no activity against bacterial ExoS and cannot functionally substitute [2].

Chemical Probe for ExoS ADPRT Biochemical Assay Development and Validation

ADPRT-IN-1 provides a validated positive control for fluorescence-based ExoS ADPRT enzymatic assays measuring ADP-ribose transfer from ε-NAD⁺ to substrate proteins (e.g., human vH-Ras). The established IC50 of 20 μM in the recombinant ExoS ADPRT domain assay [1] enables researchers to benchmark assay performance, optimize screening conditions, and validate novel inhibitor hits identified from high-throughput screening campaigns against the ExoS target.

Scaffold Reference for Medicinal Chemistry Optimization of Anti-Virulence Agents

ADPRT-IN-1 represents the founding member of a thieno[2,3-d]pyrimidinone chemotype validated for ExoS ADPRT inhibition. The SAR study encompassing 51 analogs derived from this scaffold identified structural modifications that improved potency from the baseline IC50 of 20 μM (ADPRT-IN-1) to 6 μM in optimized derivatives while maintaining activity against native secreted full-length ExoS [1]. Medicinal chemistry programs targeting P. aeruginosa anti-virulence therapeutics can utilize ADPRT-IN-1 as a benchmark reference compound for comparative potency assessment and scaffold evolution studies.

Differentiation Control for Selectivity Profiling Against Human ADP-Ribosyltransferases

ADPRT-IN-1 exhibits a fundamentally different selectivity profile compared to clinical PARP inhibitors. While clinical PARP inhibitors potently engage human PARP1/2 with sub-nanomolar to low nanomolar Kd values and demonstrate synthetic lethality in BRCA-mutant cancer models [2], ADPRT-IN-1 is not reported to inhibit human PARP isoforms. This differential selectivity makes ADPRT-IN-1 a valuable control compound for experiments designed to distinguish between bacterial ExoS-mediated effects and off-target inhibition of human ADP-ribosyltransferases in host-pathogen interaction studies.

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